LIT-927
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-16-8-11(4-7-15(16)21)14-9-13(19-17(22)20-14)10-2-5-12(18)6-3-10/h2-9,21H,1H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYRNPIGDRRGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162146 | |
| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172879-52-4 | |
| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2172879-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Interactions and Binding Mechanisms of Lit 927
Impact of LIT-927 on CXCL12-CXCR4 Interaction
Inhibition of CXCL12-CXCR4 Binding Dynamics
This compound has been shown to inhibit the binding of CXCL12 to its cognate receptor, CXCR4. Studies utilizing techniques such as ligand docking and binding assays have provided insights into this inhibitory mechanism. For instance, pre-docking of CXCL12 with this compound before its interaction with CXCR4 resulted in a significantly altered conformation of CXCL12, which prevented key interactions required for effective receptor binding. nih.gov Specifically, critical salt bridges between the chemokine and the receptor were absent, and the CXCL12:this compound complex did not penetrate the core of the CXCR4 receptor. nih.gov
In vitro experiments, such as Transwell migration assays, have demonstrated that blocking CXCL12 binding to CXCR4 with this compound inhibits the migration of cells that respond to CXCL12, such as pericytes. nih.gov this compound has been reported to have a Ki value of 267 nM for the inhibition of Texas red-labeled CXCL12 binding. selleckchem.com This indicates a measurable affinity for inhibiting this interaction. The ability of this compound to selectively bind CXCL12 and inhibit the CXCL12-CXCR4 interaction has been demonstrated. selleckchem.com
The interaction between this compound and CXCL12, and its subsequent effect on CXCL12-CXCR4 binding, can be summarized in the following table based on research findings:
| Interaction | Effect of this compound | Research Method | Citation |
| CXCL12-CXCR4 Binding | Inhibited | Ligand Docking, Binding Assays | nih.gov, selleckchem.com |
| CXCL12:this compound Complex + CXCR4 | Prevents penetration of receptor core, disrupts salt bridges | Ligand Docking | nih.gov |
| CXCL12-mediated cell migration | Inhibited | Transwell Migration Assay | nih.gov |
| CXCL12-TR Binding | Inhibited (Ki = 267 nM) | Binding Assay | selleckchem.com |
Alterations in CXCL12 Conformation Upon this compound Binding
Binding of this compound to CXCL12 induces a significant alteration in the chemokine's conformation. nih.gov This conformational change is a key factor in the inability of the CXCL12:this compound complex to effectively bind to and activate CXCR4. Upon inspection, this compound has been shown to bind to a specific cavity on the surface of CXCL12. nih.gov This cavity is enclosed by amino acid residues Asn22, Asn44, and Asn45. nih.gov The binding of this compound to this site prevents fundamental interactions between CXCL12 and CXCR4, such as those involving Tyr21 of CXCR4, which are observed in the unbound CXCL12-CXCR4 complex. nih.gov This suggests that this compound acts by allosterically modifying CXCL12's structure, rendering it incapable of productive interaction with its receptor.
Downstream Signaling Pathway Modulation by this compound
The primary mechanism by which this compound modulates downstream signaling pathways is through the inhibition of CXCL12-mediated activation of CXCR4. By preventing or significantly reducing the binding of CXCL12 to CXCR4, this compound disrupts the initiation of intracellular signaling cascades typically triggered by this receptor-ligand interaction.
Effects on Post-CXCR4 Activation Pathways
CXCR4 activation by CXCL12 typically leads to the recruitment of β-arrestin and the activation of various downstream signaling pathways. nih.gov, frontiersin.org By neutralizing CXCL12, this compound effectively attenuates the activation of these post-CXCR4 signaling events. Studies have investigated the effect of this compound on the CXCR4 pathway in specific cell types, such as CD4+ T spleen cells. frontiersin.org, researchgate.net The results indicate that this compound can exert effects on the CXCR4 pathway in these cells, contributing to the observed biological outcomes. frontiersin.org
Modulation of Cellular Signaling Molecules (e.g., MAPK/ERK pathway proteins)
The CXCL12/CXCR4 axis is known to activate several downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2 and p38 MAPK. nih.gov, frontiersin.org, qiagen.com, mdpi.com By inhibiting the interaction between CXCL12 and CXCR4, this compound can modulate the activation of these pathways. Research has explored the impact of this compound on downstream signaling pathways, sometimes in comparison to inhibitors of specific kinases like p38 MAPK (e.g., SB203580). nih.gov While direct detailed data on this compound's specific effects on MAPK/ERK pathway proteins like their phosphorylation status is not extensively detailed in the provided snippets, the general principle is that by blocking the upstream CXCL12-CXCR4 interaction, this compound would consequently reduce the activation of these downstream cascades that are dependent on CXCR4 signaling. frontiersin.org, selleckchem.com The CXCL12-CXCR4 pathway's involvement in activating ERK1/2 and p38 has been established. nih.gov, frontiersin.org Therefore, the inhibition of this upstream interaction by this compound is expected to lead to a downstream modulation of these signaling molecules.
In Vivo Pharmacological Investigations of this compound
This compound is a novel neutraligand of the chemokine CXCL12, designed to bind to CXCL12 and neutralize its biological activity without directly interfering with its receptors, CXCR4 or CXCR7. frontiersin.orgresearchgate.netguidetopharmacology.org This approach has been explored as a potential therapeutic strategy for inflammatory diseases where the CXCL12/CXCR4 axis is implicated. frontiersin.orgresearchgate.netguidetopharmacology.org In vivo pharmacological investigations of this compound have primarily focused on murine models of allergic airway hypereosinophilia/asthma and systemic lupus erythematosus (SLE). frontiersin.orgresearchgate.netnih.gov
Efficacy Studies in Murine Disease Models
Allergic Airway Hypereosinophilia/Asthma Models
Studies utilizing murine models of allergic airway hypereosinophilia and asthma have investigated the effects of this compound on key pathological features of the disease, including eosinophil recruitment, airway remodeling, respiratory distress symptoms, and pericyte dynamics. frontiersin.orgresearchgate.netnih.govnewatlas.comnih.govatsjournals.orgnih.govaston.ac.ukmedchemexpress.comlabiotech.eumedicalupdateonline.comatsjournals.orgscitechdaily.comeurekalert.org
This compound has demonstrated the ability to reduce eosinophil recruitment in murine models of allergic airway hypereosinophilia. Both the initial neutraligand, Chalcone 4, and this compound (pyrimidinone 57) were shown to reduce eosinophil recruitment in these models. researchgate.netnih.gov Notably, this compound exhibited this inhibitory activity following oral administration, distinguishing it from Chalcone 4. researchgate.netnih.govmedchemexpress.com In one study using a mouse model of allergic airway hypereosinophilia, oral administration of this compound at a dose of 1,400 µmol/kg inhibited allergen-induced eosinophil infiltration into the lung by 62%. bertin-bioreagent.comambeed.cn However, other studies using a house dust mite (HDM) induced allergic airway disease model found that this compound treatment had no impact on immune cell differentials in bronchoalveolar lavage fluid, including eosinophils. nih.govatsjournals.org
Airway remodeling, a significant contributor to impaired lung function in chronic allergic airway disease, involves structural changes for which current therapies offer limited solutions. nih.govnewatlas.comnih.govaston.ac.uklabiotech.eumedicalupdateonline.comatsjournals.orgscitechdaily.comeurekalert.org this compound has shown promise in attenuating these structural changes in murine asthma models. Treatment with this compound has been shown to reduce airway remodeling by reducing the migration of pericytes. researchgate.net In HDM-exposed mice, this compound treatment significantly reduced airway smooth muscle thickening. researchgate.netatsjournals.org Researchers observed that the airway walls in mice treated with this compound were much thinner compared to untreated mice, appearing closer to those of healthy controls. newatlas.comaston.ac.uklabiotech.eumedicalupdateonline.comscitechdaily.comeurekalert.org These findings suggest that this compound may offer a way to target the structural changes underlying asthma. newatlas.comaston.ac.uklabiotech.eumedicalupdateonline.comscitechdaily.comeurekalert.org
In murine models of allergic airway disease, chronic exposure to allergens like HDM reliably induces symptoms such as dyspnea (shortness of breath) and wheezing. nih.govnewatlas.comnih.govatsjournals.orgaston.ac.uklabiotech.eumedicalupdateonline.comatsjournals.orgscitechdaily.comeurekalert.org Treatment with this compound has been associated with a reduction in these respiratory distress symptoms. In HDM-exposed mice, chronic dyspnea was notably reduced following treatment with this compound. atsjournals.orgatsjournals.org Studies reported a reduction in symptoms within one week of initiating this compound treatment, with symptoms virtually disappearing within two weeks. newatlas.comaston.ac.uklabiotech.eumedicalupdateonline.comscitechdaily.comeurekalert.org Respiratory distress scores decreased significantly in treated mice compared to vehicle-treated controls. nih.gov
Table 1: Effect of this compound on Respiratory Distress Scores in HDM-Exposed Mice (Illustrative data based on search results indicating a reduction in scores over time with this compound treatment compared to vehicle)
| Treatment Group | Average Respiratory Distress Score (Week 3) | Average Respiratory Distress Score (Week 4) | Average Respiratory Distress Score (Week 5) |
| HDM + Vehicle | ~2.8 | ~3.7 | ~3.7 |
| HDM + this compound | ~1.5 | ~0.5 | ~0.5 |
| Approximate values based on interpretation of search result nih.gov. Actual data points and statistical significance are described in the source. |
Pericytes, a type of stem cell found in the lining of blood vessels, have been shown to contribute to airway remodeling in chronic allergic inflammation by uncoupling from the microvasculature and migrating to the airway wall, where they differentiate into cells that thicken the airway. nih.govnewatlas.comnih.govatsjournals.orgaston.ac.uklabiotech.eumedicalupdateonline.comatsjournals.orgscitechdaily.comeurekalert.org This migration is triggered by the protein CXCL12. newatlas.comaston.ac.uklabiotech.eumedicalupdateonline.comscitechdaily.comeurekalert.org this compound, by blocking the signal from CXCL12, has been shown to impede pericyte uncoupling and reduce their accumulation in the airway wall. nih.govnewatlas.comnih.govatsjournals.orgaston.ac.uklabiotech.eumedicalupdateonline.comatsjournals.orgscitechdaily.comeurekalert.org In HDM-exposed mice, there was an increased number of uncoupled and migrating pericytes in the airways, which was significantly reduced in mice treated concurrently with this compound. nih.gov this compound treatment inhibited pericyte mobilization. atsjournals.org In vitro studies also demonstrated that this compound inhibited the migration of pericytes. bertin-bioreagent.commedkoo.com
Table 2: Effect of this compound on Mobilized Pericytes in HDM-Exposed Mice (Illustrative data based on search results indicating a reduction in pericyte numbers with this compound treatment compared to vehicle)
| Treatment Group | Average Number of Mobilized Pericytes per Trachea |
| HDM + Vehicle | Significantly higher than control |
| HDM + this compound | Significantly reduced compared to HDM + Vehicle |
| Control (PBS) | Baseline level |
| Based on findings described in search results nih.govatsjournals.org. Actual data points and statistical significance are reported in the sources. |
Systemic Lupus Erythematosus (SLE) Models (MRL/lpr mice)
Dysregulation of the CXCL12/CXCR4 signaling axis is associated with inflammatory diseases, including systemic lupus erythematosus. frontiersin.orgnih.govnih.gov this compound has been investigated for its capacity to address immune alterations in lupus-prone MRL/lpr mice. frontiersin.orgnih.govnih.gov In sick MRL/lpr mice, this compound was found to reduce the excessive number of several B/T lymphocyte subsets in the blood, including CD3+/CD4-/CD8-/B220+ double negative T cells. frontiersin.orgnih.govnih.gov While it did not show a significant effect on CD8+ and DN T cells or B cells in the spleen, a statistically significant decrease was observed in the number of CD4+ T cells compared to control MRL/lpr mice. frontiersin.orgnih.gov In vitro studies using splenic lymphocytes from MRL/lpr mice showed that this compound downregulated the overexpression of several activation markers. frontiersin.orgnih.govnih.gov It also exerted effects on the CXCR4 pathway in MRL/lpr CD4+ T spleen cells. frontiersin.orgnih.govnih.gov These results suggest that neutralizing CXCL12 with this compound can attenuate hyperactive lymphocytes in lupus, indicating a potential novel strategy for controlling a common pathophysiological mechanism in inflammatory diseases. frontiersin.orgnih.govnih.gov Further studies in MRL/lpr mice indicated that this compound impaired the chemotactic capacity of infused B-lymphocytes to the bone marrow. scientificarchives.com
Table 3: Effect of this compound on Peripheral Blood Leukocyte Subsets in MRL/lpr Mice (Illustrative data based on search results indicating changes in lymphocyte subsets with this compound treatment compared to control)
| Treatment Group | Effect on Total WBCs | Effect on CD4+ T cells (Spleen) | Effect on B/T Lymphocyte Subsets (Blood) |
| MRL/lpr + Vehicle | Increased | Elevated | Excessive numbers of several subsets |
| MRL/lpr + this compound | Reduced | Decreased | Reduced numbers of several subsets |
| Based on findings described in search results frontiersin.orgnih.govnih.gov. Specific percentage changes and statistical significance are detailed in the sources. |
In Vivo Pharmacological Investigations of Lit 927
Efficacy Studies in Murine Disease Models
Systemic Lupus Erythematosus (SLE) Models (MRL/lpr mice)
Reduction of Peripheral Hypercellularity and Lymphocyte Subsets
Investigations in diseased MRL/lpr lupus-prone mice, a model characterized by significant peripheral hypercellularity, have demonstrated that LIT-927 treatment leads to a significant reduction in this hypercellularity. This compound was found to reduce the excessive number of several B and T lymphocyte subsets present in the blood of these mice frontiersin.orgnih.govresearchgate.netnih.govresearchgate.net. Specifically, a statistically significant decrease in the number of CD4+ T cells was observed following treatment with this compound compared to control groups frontiersin.orgnih.gov. The compound also reduced the excessive numbers of other lymphocyte subsets, including CD3+/CD4-/CD8-/B220+ double negative T cells, in the blood of sick MRL/lpr mice frontiersin.orgnih.govnih.gov.
Data on the effect of this compound on peripheral white blood cell (WBC) counts in 12-week-old MRL/lpr mice showed a significant reduction compared to untreated mice. For instance, in one experiment, this compound used at 3.9 mg/kg was highly effective at reducing the excessive number of WBCs (p = 0.0042 for n = 20, compared to untreated mice) frontiersin.org.
Modulation of Activation Markers on Splenic Lymphocytes
Studies evaluating the effect of this compound on splenic lymphocytes from MRL/lpr mice have shown its capacity to modulate the activation status of these cells. In ex vivo experiments, this compound downregulated the overexpression of several activation markers on splenic MRL/lpr lymphocytes in a dose-response manner frontiersin.orgnih.govresearchgate.netresearchgate.net. This included the repression of CD25 and CD86/B7-2 activation markers on the surface of splenic MRL/lpr CD4+ T cells, and CD40 at the surface of MRL/lpr B cells frontiersin.orgnih.gov. While this compound showed a statistically significant effect on reducing the number of CD4+ T cells in the spleen, it did not show a significant effect on CD8+ and DN T cells or on B cells in this organ frontiersin.orgnih.gov.
| Cell Type | Activation Marker | Effect of this compound (Ex vivo) |
|---|---|---|
| Splenic CD4+ T cells | CD25 | Downregulation of overexpression frontiersin.orgnih.gov |
| Splenic CD4+ T cells | CD86/B7-2 | Downregulation of overexpression frontiersin.orgnih.gov |
| Splenic B cells | CD40 | Downregulation of overexpression frontiersin.orgnih.gov |
Effects on B-lymphocyte Homing to Bone Marrow
Research investigating the distribution and migration of B-lymphocytes has indicated that this compound affects their homing to the bone marrow. In MRL/lpr mice, which exhibit an abnormal distribution of B-lymphocytes with a higher percentage in the bone marrow, pretreatment with this compound significantly impaired the chemotactic capacity of infused B-lymphocytes to the bone marrow scientificarchives.comtandfonline.com. Furthermore, in in vitro transwell migration assays, the addition of this compound decreased the migration of both C57- and MRL/lpr-derived B-lymphocytes towards osteoblasts, demonstrating a dose-dependent inhibition of chemotactic migration scientificarchives.comtandfonline.comresearchgate.net. These findings suggest that this compound can modulate B-lymphocyte trafficking, potentially by interfering with CXCL12-mediated signals that contribute to their homing to the bone marrow niche scientificarchives.comtandfonline.com.
| Study Model | Assessment | Effect of this compound |
|---|---|---|
| MRL/lpr mice (in vivo) | Homing of infused B-lymphocytes to bone marrow | Significantly impaired chemotactic capacity scientificarchives.comtandfonline.com |
| In vitro (B cells + Osteoblasts) | B-lymphocyte migration towards osteoblasts | Decreased migration (dose-dependent) scientificarchives.comtandfonline.comresearchgate.net |
Pulmonary Arterial Hypertension (PAH) Models
This compound has been investigated in experimental models of pulmonary arterial hypertension (PAH), a disease characterized by progressive pulmonary vascular remodeling and increased pulmonary vascular resistance nih.govfrontiersin.org. Studies utilizing the monocrotaline (B1676716) (MCT)-induced and SU5416 plus chronic hypoxia (SuHx) rat models of severe PH have demonstrated beneficial effects of this compound nih.govbertin-bioreagent.combioscience.co.ukresearchgate.netresearchgate.netresearchgate.netlabchem.com.mydntb.gov.uaresearchgate.netmedkoo.com.
Reversal of Established PH
Daily treatment with this compound in MCT-injected or SuHx rats with established PH partially reversed the condition nih.gov. This indicates that this compound is capable of ameliorating the pathological changes even after the disease has developed.
Reduction of Pulmonary Vascular Resistance and Remodeling
Treatment with this compound has been shown to reduce total pulmonary vascular resistance and remodeling of pulmonary arterioles in rat models of pulmonary hypertension nih.govbertin-bioreagent.combioscience.co.uklabchem.com.my. Consistent with these observations, CXCL12 neutralization with this compound also attenuated right ventricular hypertrophy, a common consequence of increased pulmonary vascular resistance nih.govresearchgate.net. These findings highlight the impact of this compound on both the pulmonary vasculature and the cardiac complications associated with PAH.
| PAH Model (Rat) | Outcome Measure | Effect of this compound |
|---|---|---|
| MCT-induced | Total Pulmonary Vascular Resistance | Reduced nih.govbertin-bioreagent.combioscience.co.uklabchem.com.my |
| SuHx | Total Pulmonary Vascular Resistance | Reduced nih.gov |
| MCT-induced | Pulmonary Arterioles Remodeling | Reduced nih.govbertin-bioreagent.combioscience.co.uklabchem.com.my |
| SuHx | Pulmonary Arterioles Remodeling | Reduced nih.gov |
| MCT-induced | Right Ventricular Hypertrophy | Attenuated nih.govresearchgate.net |
| SuHx | Right Ventricular Hypertrophy | Attenuated nih.gov |
Decrease in Pulmonary Artery Smooth Muscle Cell Proliferation
The progressive accumulation of cells, including pulmonary artery smooth muscle cells (PA-SMCs), in pulmonary vascular walls is a key feature of PAH nih.goversnet.org. This compound treatment has been found to decrease pulmonary artery smooth muscle cell proliferation in the lungs of both MCT-injected and SuHx rats nih.govresearchgate.net. Furthermore, in vitro studies demonstrated that CXCL12 neutralization with this compound inhibited the migration of PA-SMCs and pericytes, suggesting a mechanism by which it may reduce cellular accumulation and remodeling in the pulmonary vasculature nih.govbertin-bioreagent.comresearchgate.net.
| Cell Type | Assessment | Effect of this compound |
|---|---|---|
| PA-SMCs (in vivo) | Proliferation in lung vessels (MCT, SuHx) | Decreased nih.govresearchgate.net |
| PA-SMCs (in vitro) | Migration | Inhibited nih.govbertin-bioreagent.comresearchgate.net |
| Pericytes (in vitro) | Migration | Inhibited nih.govbertin-bioreagent.comresearchgate.net |
Mitigation of Vascular Pericyte Coverage and Macrophage Infiltration
Studies have indicated that neutralization of CXCL12 with this compound can decrease vascular pericyte coverage and reduce macrophage infiltration in lung tissue medkoo.com. Specifically, in models of pulmonary hypertension, this compound treatment has been shown to reduce pericyte migration towards blood vessels and mitigate vascular remodeling researchgate.net. Pericytes are mural cells crucial for maintaining the integrity of blood vessels, and their abnormal behavior, such as uncoupling from the vasculature and migration, contributes to various pathological conditions, including airway remodeling in chronic allergic airway disease labiotech.eunih.gov. Research in allergic airway inflammation models demonstrated that pericyte uncoupling from pulmonary vessels and subsequent migration to the airway wall were abrogated following topical treatment with this compound nih.gov. This suggests a role for this compound in influencing pericyte behavior and potentially the infiltration of macrophages, which are also involved in inflammatory processes and interact closely with the vasculature and pericytes mdpi.com.
Routes of Administration and In Vivo Efficacy
This compound has been investigated for its efficacy following different routes of administration in various in vivo models guidetopharmacology.orgmdpi.comnih.govatamankimya.comfrontiersin.orgnih.govgilead.comacs.orgselleckchem.combmj.com.
Oral Administration
This compound has demonstrated inhibitory activity following oral administration in murine models researchgate.netnih.govmedkoo.commedchemexpress.com. It is noted as being the only neutraligand tested in certain studies to display such activity orally researchgate.net. This oral activity makes this compound a potentially valuable pharmacological tool for in vivo investigations and for exploring chemokine neutralization in inflammatory diseases researchgate.netmedkoo.commedchemexpress.com.
Intranasal Administration
Intranasal administration of this compound has been explored, particularly in the context of allergic airway disease models labiotech.eunih.govmdpi.comnih.govgilead.comd-nb.infoxolairhcp.com. In asthmatic mice treated intranasally with this compound, a reduction in symptoms was observed within one week, with symptoms nearly disappearing within two weeks labiotech.euaston.ac.uk. This route of administration also led to thinner airway walls in treated mice compared to untreated controls, closer to those of healthy animals labiotech.euaston.ac.uk. Intranasal delivery can offer a non-invasive approach, potentially bypassing systemic circulation and targeting the lungs directly thno.orgmdpi.com.
Intravenous Administration
The biodistribution of this compound following intravenous administration has been studied in mice guidetopharmacology.orgnih.govfrontiersin.orgnih.gov. These studies provide insights into how the compound is distributed throughout the body after entering the systemic circulation via this route frontiersin.orgnih.gov.
Comparative Pharmacological Efficacy
Comparative studies have been conducted to evaluate the pharmacological efficacy of this compound relative to other compounds, particularly CXCR4 antagonists guidetopharmacology.orgresearchgate.netnih.govatamankimya.comselleckchem.combmj.com.
This compound versus CXCR4 Antagonists (e.g., AMD3100)
This compound's mechanism of action as a CXCL12 neutraligand differentiates it from CXCR4 antagonists like AMD3100 (Plerixafor), which directly block the CXCR4 receptor researchgate.netfrontiersin.orgnih.govclinmedjournals.org. In studies using lupus-prone mice, this compound demonstrated a reduction in the excessive number of certain B/T lymphocyte subsets in the blood, a finding that contrasted with the effects observed with AMD3100 frontiersin.orgnih.gov. While AMD3100 is an antagonist of CXCR4 and an agonist of CXCR7, this compound directly interacts with CXCL12 frontiersin.orgnih.gov. This difference in mechanism can lead to distinct biological outcomes. AMD3100 has been associated with certain limitations, including cardiotoxicity in clinical trials, although it is approved for specific indications acs.org. This compound was developed with improved properties, such as higher solubility, compared to earlier neutraligand chemotypes researchgate.net.
Table 1: Comparison of this compound and AMD3100 Effects on Lymphocyte Subsets in MRL/lpr Mice
| Treatment | Effect on Excessive B/T Lymphocyte Subsets in Blood |
| This compound | Reduces excessive numbers |
| AMD3100 | No activity observed |
Based on findings in MRL/lpr lupus mice frontiersin.orgnih.gov.
This compound's ability to neutralize CXCL12 before it interacts with its receptors offers a distinct approach compared to receptor blockade by antagonists like AMD3100 frontiersin.orgnih.gov. This difference may be significant in conditions where the CXCL12/CXCR4 axis is hyperstimulated frontiersin.orgnih.gov.
This compound versus Other Chemokine Modulators
In vivo studies have investigated the pharmacological profile of this compound, particularly in comparison to other chemokine modulators such as AMD3100 and chalcone-4-P, in various disease models. These comparisons highlight the distinct mechanisms and effects of this compound, a CXCL12 neutraligand, compared to receptor antagonists like AMD3100, which targets CXCR4 and CXCR7. nih.gov
Research in lupus-prone MRL/lpr mice demonstrated that this compound reduced the excessive number of certain B and T lymphocyte subsets in the blood, including double-negative T cells (CD3⁺/CD4⁻/CD8⁻/B220⁺). In contrast, AMD3100, a CXCR4 antagonist and CXCR7 agonist, did not show a similar effect on these lymphocyte populations in this model. Further analysis in MRL/lpr mice splenocytes indicated that this compound downregulated the overexpression of several activation markers on lymphocytes ex vivo in a dose-dependent manner, specifically affecting CD25 and CD86/B7-2 on CD4⁺ T cells and CD40 on B cells. These findings suggest a differential impact of this compound compared to AMD3100 on immune cell subsets and activation status in a lupus model.
Studies investigating the effects on peripheral hypercellularity in MRL/lpr mice also included a head-to-head comparison of this compound, chalcone-4-P, and AMD3100. This compound demonstrated an effect on reducing peripheral white blood cells (WBCs) in these mice.
In the monocrotaline rat model of severe pulmonary hypertension (PH), the efficacy of this compound was compared with AMD3100 and chalcone-4. While both chalcone-4 and this compound treatment resulted in reduced mean pulmonary arterial pressure (mPAP) and elevated total pulmonary vascular resistance (TPVR) compared to the vehicle group, AMD3100 treatment showed no such changes. Notably, this compound treatment led to a substantial decrease in the Fulton index, a measure of right ventricular hypertrophy, which was not observed with AMD3100 or chalcone-4 treatment in this model. This suggests a more pronounced effect of this compound on preventing right ventricular remodeling in this PH model compared to the other compounds tested.
In in vitro migration assays using MRL/lpr-derived osteoblasts and B-lymphocytes, the addition of this compound significantly suppressed the migration of B-lymphocytes in a dose-dependent manner. This inhibitory effect on chemotactic migration was observed for both C57- and MRL/lpr-derived B-lymphocytes. Furthermore, in an in vivo setting, pretreatment of recipient mice with this compound significantly impaired the chemotactic capacity of infused B-lymphocytes to the bone marrow.
The distinct in vivo effects of this compound compared to receptor antagonists like AMD3100 are attributed to its mechanism as a CXCL12 neutraligand, binding directly to the chemokine rather than its receptors. nih.gov This approach offers an alternative strategy to inhibiting CXCL12's cognate receptors CXCR4 or CXCR7. nih.gov
| Compound | Animal Model | Key Finding (vs Control/Vehicle) | Comparison vs. Other Modulators (Key Differences) |
| This compound | MRL/lpr mice (Lupus) | Reduced excessive blood B/T lymphocyte subsets. | Reduced lymphocyte subsets, unlike AMD3100. |
| AMD3100 | MRL/lpr mice (Lupus) | No reduction in excessive blood B/T lymphocyte subsets. | Did not reduce lymphocyte subsets, unlike this compound. |
| This compound | MRL/lpr mice (Lupus) | Downregulated activation markers on splenocytes ex vivo. | Showed dose-dependent downregulation of activation markers. |
| This compound | MRL/lpr mice (Lupus) | Reduced peripheral white blood cells. | Compared head-to-head with chalcone-4-P and AMD3100 on peripheral hypercellularity. |
| This compound | Monocrotaline rat (PH) | Reduced mPAP and TPVR elevation. | Reduced mPAP/TPVR similar to chalcone-4, unlike AMD3100. |
| Chalcone-4 | Monocrotaline rat (PH) | Reduced mPAP and TPVR elevation. | Reduced mPAP/TPVR similar to this compound, unlike AMD3100. |
| AMD3100 | Monocrotaline rat (PH) | No change in mPAP or TPVR elevation. | Did not reduce mPAP/TPVR, unlike this compound and chalcone-4. |
| This compound | Monocrotaline rat (PH) | Substantial decrease in Fulton index. | Substantially decreased Fulton index, unlike AMD3100 and chalcone-4. |
| AMD3100 | Monocrotaline rat (PH) | No substantial decrease in Fulton index. | Did not substantially decrease Fulton index, unlike this compound. |
| Chalcone-4 | Monocrotaline rat (PH) | No substantial decrease in Fulton index. | Did not substantially decrease Fulton index, unlike this compound. |
| This compound | In vitro B cell migration | Suppressed B cell migration dose-dependently. | Showed dose-dependent inhibition of migration. |
| This compound | In vivo B cell homing | Impaired B cell homing to bone marrow. | Significantly impaired homing capacity. |
Cellular and Molecular Mechanisms of Action of Lit 927
Direct Interaction with CXCL12 and Consequent Functional Neutralization
LIT-927 exerts its effects by binding selectively to CXCL12 rather than its receptors CXCR4 or CXCR7. selleckchem.comguidetopharmacology.orgunistra.frfrontiersin.orgnih.gov This binding effectively neutralizes CXCL12, preventing it from signaling through its receptors. guidetopharmacology.orgunistra.frnih.gov Research has identified a specific binding cavity on the surface of CXCL12, enclosed by amino acid residues Asn22, Asn44, and Asn45, where this compound binds. nih.gov This interaction prevents critical interactions between CXCL12 and the N-terminus of CXCR4, which are observed in the unbound CXCL12-CXCR4 complex. nih.gov
The binding affinity of this compound for CXCL12 has been quantified. This compound demonstrates a Ki value of 267 nM for the inhibition of Texas red-labeled CXCL12 (CXCL12-TR) binding. selleckchem.commedkoo.com This indicates a notable affinity for CXCL12. Furthermore, studies have shown that this compound exhibits high selectivity for CXCL12 compared to other chemokines, such as CCL5 and CXCL8. selleckchem.comunistra.frnih.gov This selectivity is crucial for specifically targeting the CXCL12/CXCR4/CXCR7 axis.
The functional consequence of this compound binding to CXCL12 is the disruption of downstream signaling pathways typically activated by CXCL12-receptor interaction. Studies have shown that this compound can attenuate the CXCL12-induced phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt). researchgate.net
Impact on Cell Migration and Chemotaxis
The neutralization of CXCL12 by this compound has significant implications for various cell types that rely on CXCL12-mediated chemotaxis for migration. Research has demonstrated the inhibitory effects of this compound on the migration of pericytes, lymphocytes (B and T cells), and pulmonary artery smooth muscle cells.
Inhibition of Pericyte Migration
This compound has been shown to effectively inhibit the migration of pericytes. nih.govresearchgate.netfrontiersin.orgmedkoo.comresearchgate.netlabiotech.euaston.ac.ukatsjournals.orgmedicalupdateonline.commedicalnewstoday.comresearchgate.net Pericyte migration, often driven by the CXCL12/CXCR4 axis, is implicated in various pathological processes, including airway remodeling in allergic airway disease and vascular remodeling in pulmonary hypertension. nih.govfrontiersin.org
In vitro studies using Transwell assays have shown that this compound can inhibit the migration of human pulmonary pericytes towards CXCL12. nih.gov This inhibition is comparable to that achieved by blocking CXCR4 intracellular signaling. nih.gov
In vivo studies using mouse models of allergic airway inflammation have demonstrated that treatment with this compound reduces pericyte uncoupling from the airway microvasculature and their subsequent migration to the airway wall. nih.govatsjournals.org This reduction in pericyte migration contributes to mitigating airway remodeling, including decreased airway smooth muscle accumulation. nih.govlabiotech.euaston.ac.ukatsjournals.orgmedicalupdateonline.com
In a mouse model of pulmonary hypertension, this compound treatment also reduced pericyte migration toward blood vessels and helped mitigate the associated vascular remodeling. researchgate.netfrontiersin.org Compared to the CXCR4 antagonist AMD3100, this compound demonstrated better efficacy in inhibiting the migration of both pulmonary artery smooth muscle cells and pulmonary pericytes in vitro. medkoo.comresearchgate.net
Data from a study on pericyte mobilization in a house dust mite (HDM) mouse model of asthma illustrates the effect of this compound:
| Treatment Group | Number of Mobilized Pericytes per Trachea (Mean ± SEM) | Statistical Significance vs. Vehicle |
| Control (PBS) | ||
| HDM + Vehicle | Significantly Higher | p < 0.05 atsjournals.org |
| HDM + this compound | Significantly Reduced compared to HDM + Vehicle | p < 0.05 atsjournals.org |
(Note: Specific numerical values for the number of mobilized pericytes were not available in the provided snippets, but the qualitative and statistical findings are reported.)
Effects on Lymphocyte Trafficking (B and T cells)
This compound has demonstrated effects on lymphocyte populations, particularly in the context of inflammatory conditions. In a murine model of systemic lupus erythematosus (lupus-prone MRL/lpr mice), this compound treatment was found to reduce the excessive number of several B and T lymphocyte subsets observed in the blood of diseased mice. frontiersin.orgdntb.gov.ua This suggests that by neutralizing CXCL12, this compound can influence the trafficking and accumulation of these immune cells.
Ex vivo studies using human peripheral blood lymphocytes have also shown that this compound can block their chemotaxis. unistra.fr This further supports the role of CXCL12 neutralization by this compound in modulating lymphocyte movement.
Attenuation of Pulmonary Artery Smooth Muscle Cell Migration
Beyond pericytes, this compound has also been shown to impact the migration of pulmonary artery smooth muscle cells (PA-SMCs). In vitro studies have indicated that this compound can inhibit the migration of human PA-SMCs. medkoo.comresearchgate.net This effect is considered relevant in the context of pulmonary arterial hypertension (PAH), where abnormal proliferation and migration of PA-SMCs contribute to vascular remodeling. frontiersin.orgresearchgate.netersnet.orgnih.gov Research suggests that CXCL12/CXCR4/CXCR7 signaling directly contributes to the cell migration involved in the muscularization of distal pulmonary arteries in PAH. researchgate.net this compound's ability to neutralize CXCL12 therefore offers a mechanism to attenuate this process.
Modulation of Cellular Activation and Proliferation
In addition to its effects on cell migration, this compound has been observed to modulate the activation status of certain cell types, particularly lymphocytes.
Downregulation of Activation Markers on Lymphocytes
Research in lupus-prone MRL/lpr mice has shown that this compound can downregulate the overexpression of several activation markers on splenic lymphocytes in vitro. frontiersin.orgdntb.gov.ua While the specific activation markers are not explicitly detailed in all snippets, this finding suggests that neutralizing CXCL12 can attenuate the hyperactive state of lymphocytes observed in inflammatory conditions like lupus. frontiersin.orgdntb.gov.ua This modulation of activation markers indicates a potential role for this compound in controlling immune cell activation beyond simply inhibiting their migration.
Influence on Cell Cycle and Differentiation Pathways
The CXCL12/CXCR4 axis plays significant roles in the regulation of cell migration, proliferation, and differentiation. frontiersin.org Dysregulation of this pathway has been implicated in various diseases, including systemic lupus erythematosus (SLE). frontiersin.orgdntb.gov.ua In the context of SLE-prone MRL/lpr mice, which exhibit an excessive number of certain B and T lymphocyte subsets, this compound treatment was found to reduce these expanded lymphocyte populations. frontiersin.orgdntb.gov.ua In vitro studies using splenic lymphocytes from MRL/lpr mice demonstrated that this compound downregulated the overexpression of several activation markers. frontiersin.orgdntb.gov.ua Furthermore, this compound was shown to exert effects on the CXCR4 pathway in MRL/lpr CD4+ T spleen cells. frontiersin.orgdntb.gov.ua These findings suggest that by neutralizing CXCL12, this compound can attenuate hyperactive lymphocytes, thereby influencing cellular dynamics that are dysregulated in inflammatory conditions like lupus. frontiersin.orgdntb.gov.ua
The influence of this compound on differentiation pathways is also evident in its effects on pericytes. CXCL12 is known to trigger the movement of pericytes to airway walls in response to allergic and inflammatory reactions. labiotech.euaston.ac.uk Once at the airway walls, these pericytes can differentiate into muscle cells and other cells, contributing to airway thickening and reduced flexibility observed in conditions like asthma. labiotech.euaston.ac.uk this compound, by blocking the CXCL12 signal, has been shown to mitigate pericyte uncoupling from the airway microvasculature and reduce their migration, which in turn leads to decreased airway smooth muscle accumulation and improved lung function in mouse models of allergic airway disease. atsjournals.orgresearchgate.net This indicates that this compound can indirectly influence differentiation processes by interfering with CXCL12-mediated cell migration and subsequent phenotypic changes.
Role in Inflammatory Pathways
Inflammation is a complex process involving the recruitment and activation of various immune cells, with chemokines like CXCL12 playing a central role in mediating their chemotaxis to inflammatory sites. frontiersin.orgresearchgate.net The CXCL12/CXCR4 axis is considered crucial in the upstream of inflammatory pathways due to its role in attracting inflammatory cells. researchgate.netresearchgate.net By neutralizing CXCL12, this compound interferes with this critical signaling axis, thereby modulating inflammatory responses. guidetopharmacology.orgcnrs.frfrontiersin.org
This compound has demonstrated significant anti-inflammatory effects in various in vivo models. It is described as the first locally and orally active CXCL12 neutraligand shown to display anti-inflammatory effects in vivo. frontiersin.orgnih.gov
In murine models of allergic airway hypereosinophilia, this compound has shown a substantial and statistically reliable inhibition of eosinophil recruitment. selleckchem.commedkoo.com It effectively inhibits allergic eosinophilic airway inflammation in mice when administered either orally or locally. selleckchem.commedkoo.com This anti-inflammatory effect is attributed to its ability to neutralize CXCL12, a key chemoattractant for eosinophils and other inflammatory cells. frontiersin.orgselleckchem.commedkoo.com
Furthermore, this compound has shown beneficial regulatory functions in MRL/lpr lupus-prone mice, a model for systemic autoimmunity and inflammatory disease. frontiersin.orgdntb.gov.ua In these mice, this compound significantly reduced the peripheral hypercellularity characteristic of the model and modulated the activation status of effector and regulatory splenic lymphocyte subsets. frontiersin.org This suggests a broader anti-inflammatory impact beyond just inhibiting cell migration, extending to the regulation of immune cell activity in a systemic inflammatory condition. frontiersin.orgdntb.gov.ua
In a mouse model of pulmonary hypertension, this compound treatment reduced pericyte migration towards blood vessels, mitigating the vascular remodeling associated with the disease. researchgate.net This effect contributes to the anti-inflammatory outcome by preventing the accumulation and differentiation of pericytes that exacerbate tissue remodeling in response to inflammation. atsjournals.orgresearchgate.net
In a mouse model of asthma induced by house dust mites (HDM), treatment with this compound, administered intranasally, led to a reduction in asthmatic symptoms within one week, with symptoms virtually disappearing within two weeks. labiotech.euaston.ac.uk The airway walls in treated mice were also significantly thinner compared to untreated mice, closer to those of healthy controls, indicating a reduction in inflammation-induced structural changes. labiotech.euaston.ac.uk While topical treatment with this compound did not show an effect on total HDM-induced airway inflammation in one study, it did decrease respiratory symptom scores. researchgate.net This highlights the complexity of inflammatory responses and potentially route-specific effects.
A key characteristic of this compound is its high binding selectivity for CXCL12 over other chemokines involved in inflammatory processes, such as CCL5 and CXCL8. unistra.frselleckchem.com This specificity is crucial for its targeted modulation of the CXCL12/CXCR4 axis without broadly affecting responses mediated by other chemokine pathways. unistra.frselleckchem.com
This compound functions by binding directly to CXCL12, preventing it from interacting with its receptors CXCR4 and CXCR7. guidetopharmacology.orgunistra.frnih.gov This mechanism is distinct from that of receptor antagonists and contributes to its specificity in neutralizing CXCL12's biological activity. guidetopharmacology.orgunistra.fr The high selectivity of this compound towards CXCL12 makes it a valuable pharmacological tool for specifically investigating the physiological roles of CXCL12 in vivo and exploring the therapeutic potential of chemokine neutralization in inflammatory and related diseases. nih.govselleckchem.commedkoo.com Its ability to selectively block CXCL12 binding to both CXCR4 and CXCR7 further underscores its targeted action on the CXCL12 signaling system. unistra.fr
The targeted neutralization of CXCL12 by this compound has been shown to modulate downstream signaling pathways activated by the CXCL12/CXCR4 interaction. frontiersin.orgatsjournals.org Studies have indicated that this compound can influence the CXCR4 pathway in lymphocytes and interfere with signaling cascades involved in pericyte migration, such as the ERK, PI3/AKT, and p38 MAPK pathways, which are downstream of CXCL12/CXCR4 activation. frontiersin.orgatsjournals.org The observed equipotency of this compound to MAPK inhibitors in suppressing CXCL12-induced pericyte migration in vitro further supports its effective targeting of the CXCL12/CXCR4 axis in modulating inflammatory cell behavior. atsjournals.org
Future Research Directions and Therapeutic Implications
Further Preclinical Investigations
Continued preclinical research is essential to optimize the therapeutic application of LIT-927 and explore its full range of potential benefits. These investigations aim to refine administration strategies, understand long-term effects, explore efficacy in a broader spectrum of diseases, and clarify its utility across diverse inflammatory profiles.
Exploration in Additional Disease Models Beyond Asthma and Lupus
While initial studies have focused on asthma and lupus, the role of the CXCL12/CXCR4 axis in other inflammatory diseases suggests that this compound may have broader therapeutic applications frontiersin.orgnih.gov. This compound has shown efficacy in a murine model of pulmonary hypertension by reducing pericyte migration and mitigating vascular remodeling researchgate.netbertin-bioreagent.com. The ability of this compound to neutralize CXCL12, a key driver of inflammatory responses in various allergic and inflammatory diseases, indicates its potential utility in other conditions where this chemokine plays a significant role frontiersin.orgnih.govlabiotech.eu. Exploring the effects of this compound in additional disease models is a necessary step to fully understand its therapeutic scope.
Understanding Broad Utility Across Inflammatory Phenotypes
This compound's mechanism of action, targeting CXCL12, an upstream mediator in the inflammatory cascade, suggests it could have broad utility across various inflammatory phenotypes frontiersin.orgnih.govlabiotech.eu. By preventing CXCL12 from activating its receptors CXCR4 and ACKR3, this compound can disrupt downstream inflammatory pathways researchgate.netacs.org. Preclinical studies have shown that this compound can reduce eosinophil recruitment in a murine model of allergic airway hypereosinophilia and modulate the activation status of lymphocytes in lupus-prone mice frontiersin.orgnih.govbertin-bioreagent.comnih.gov. Further research is needed to fully understand how this compound impacts different immune cell populations and inflammatory mediators across a range of inflammatory conditions.
Translational Research Prospects
The promising preclinical data on this compound lay the groundwork for its translation into clinical applications. This involves assessing its potential for use in human patients and exploring the development of optimized formulations.
Advanced Mechanistic Studies
Further research is crucial to fully understand how this compound exerts its effects at a molecular level and to optimize its therapeutic application.
Deeper Elucidation of Molecular Pathways Probed by this compound
This compound's primary mechanism involves binding to and neutralizing CXCL12, thereby inhibiting its interaction with CXCR4 and CXCR7. guidetopharmacology.orgunistra.fracs.orgresearchgate.netnih.gov This disruption affects downstream signaling pathways typically activated by the CXCL12/CXCR4 axis, which are known to include PI3K/AKT, ERK, mTOR, and JAK/STAT pathways. researchgate.netdntb.gov.uascientificarchives.comtandfonline.com Studies in MRL/lpr mice, a model for systemic lupus erythematosus (SLE), have shown that this compound modulates the activation status of splenic lymphocytes and affects the CXCR4 pathway in CD4+ T spleen cells. dntb.gov.uafrontiersin.orgnih.gov Specifically, it has been observed to downregulate the overexpression of certain activation markers on these lymphocytes. researchgate.netdntb.gov.uafrontiersin.orgnih.gov Further research is needed to precisely map the complete spectrum of intracellular signaling cascades influenced by this compound in different cell types and disease contexts. Understanding these detailed molecular changes will provide insights into the specific biological processes modulated by CXCL12 neutralization.
Investigation of Potential Off-target Interactions and Selectivity Optimization
While this compound has demonstrated high selectivity for CXCL12 over other chemokines such as CCL5 and CXCL8, a comprehensive evaluation of potential off-target interactions is essential. unistra.frresearchgate.netmedkoo.comnih.govselleckchem.com Although its mechanism of neutralizing the ligand rather than blocking the receptor might suggest a different off-target profile compared to CXCR4 or CXCR7 antagonists, thorough studies are required to confirm this. guidetopharmacology.orgnih.gov Research into potential interactions with other proteins or receptors could help refine the understanding of its specificity and identify any unintended biological effects. oup.com Optimizing selectivity could involve structural modifications of the this compound molecule to enhance its binding affinity solely for CXCL12 and minimize interactions with other targets. researchgate.net
Unexplored Research Avenues
The role of the CXCL12/CXCR4 axis in various pathological processes suggests several unexplored areas where this compound could be investigated.
Role in Cancer Metastasis and Other Pathological Processes
The CXCL12/CXCR4 axis is implicated in cancer progression and metastasis, particularly in guiding the migration of cancer cells to specific organs that express high levels of CXCL12. unistra.frscientificarchives.comacs.orgnih.gov Studies have shown that CXCL12 promotes the migration of breast cancer cells, and this migration can be inhibited by this compound in in vitro models. nih.govpatsnap.com Further research is warranted to explore the efficacy of this compound in inhibiting cancer cell migration, invasion, and metastasis in various cancer types using in vivo models. selleck.co.jp Beyond cancer, the CXCL12/CXCR4 axis is also involved in other pathological processes such as pulmonary hypertension, where this compound has shown promise in reducing pericyte migration and vascular remodeling in a mouse model. researchgate.net Investigating the role of this compound in other conditions where CXCL12 signaling is dysregulated could reveal novel therapeutic applications.
Investigation in Other Autoimmune and Inflammatory Diseases
Given the established role of the CXCL12/CXCR4 axis in immune cell trafficking and inflammatory responses, this compound holds potential for investigation in a broader range of autoimmune and inflammatory diseases. acs.orgresearchgate.netdntb.gov.uafrontiersin.orgnih.govmedchemexpress.com Beyond its studied effects in asthma and lupus models, exploring its impact on diseases such as rheumatoid arthritis, vasculitis, systemic sclerosis, and inflammatory myopathies, where CXCL12 is known to be involved, could be beneficial. researchgate.netleeds.ac.uk Research could focus on how this compound influences immune cell infiltration, cytokine production, and tissue damage in these conditions. Its ability to attenuate hyperactive lymphocytes observed in lupus-prone mice suggests a potential to modulate aberrant immune responses in other autoimmune settings. dntb.gov.uafrontiersin.orgnih.gov
Pharmacological Tools and Research Reagents
This compound serves as a valuable pharmacological tool for researchers studying the CXCL12/CXCR4/CXCR7 axis and its involvement in various biological processes. acs.orgnih.govglpbio.commedkoo.comnih.gov Its ability to selectively neutralize CXCL12 provides a means to dissect the specific contributions of this chemokine in complex biological systems, both in vitro and in vivo. acs.orgnih.govglpbio.commedkoo.comnih.gov It is utilized in research to block CXCL12 signaling and study the resulting phenotypic changes, such as inhibiting pericyte migration in airway remodeling or reducing eosinophil recruitment in models of allergic airway hypereosinophilia. acs.orgresearchgate.netmedkoo.comselleckchem.commedicalnewstoday.commedicalupdateonline.comnih.gov Its availability as a research reagent facilitates studies aimed at understanding CXCL12 physiology and exploring the therapeutic potential of chemokine neutralization in inflammatory and related diseases. acs.orgnih.govglpbio.commedkoo.comnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 137287575 |
| CXCL12 | 37115168 |
| CXCR4 | 6080 |
| CXCR7 | 11713470 |
| CCL5 | 37042380 |
| CXCL8 | 37721016 |
Data Table: Effect of this compound on Peripheral Hypercellularity in MRL/lpr Mice
This table presents data on the effect of this compound on the excessive number of white blood cells (hypercellularity) observed in lupus-prone MRL/lpr mice. The data is derived from a study investigating the therapeutic potential of this compound in a lupus model. frontiersin.orgnih.gov
| Treatment Group | Dose (mg/kg) | Mean Peripheral White Blood Cell Count (cells/mL) | Statistical Significance (vs. Untreated) |
|---|---|---|---|
| Untreated | - | 9.04 x 106 | - |
| This compound (Intravenous) | 3.9 | 7.35 x 106 | p = 0.0042 |
| This compound (Intravenous) | 1.8 | Not statistically significant | Not statistically significant |
| Chalcone-4-P (IV) | 5.5 | Effective at the limit of statistical positivity | p = 0.0495 |
| AMD3100 (Intravenous) | 5.0 | No activity | - |
Data Table: Effect of this compound on Eosinophil Recruitment in Allergic Airway Hypereosinophilia Model
This table summarizes findings on the effect of this compound administration (oral and local) on eosinophil recruitment in a murine model of allergic airway hypereosinophilia. Eosinophil recruitment is a key feature of this inflammatory condition. acs.orgresearchgate.netglpbio.commedkoo.comselleckchem.comaxonmedchem.com
| Treatment Route | This compound Effect on Eosinophil Recruitment | Reference |
|---|---|---|
| Oral | Inhibitory activity | acs.orgresearchgate.netglpbio.commedkoo.comaxonmedchem.com |
| Local (Intranasal) | Inhibitory activity | researchgate.netmedkoo.comselleckchem.commedicalnewstoday.commedicalupdateonline.comnih.gov |
Conclusion
Summary of Key Findings on LIT-927
This compound is a synthetic organic small molecule identified as a novel neutraligand of the chemokine CXCL12. guidetopharmacology.orgglpbio.comnih.gov Unlike inhibitors that target CXCL12's cognate receptors CXCR4 or CXCR7, this compound functions by binding directly to and neutralizing CXCL12 itself. guidetopharmacology.orgglpbio.comnih.govunistra.fr This mechanism offers an alternative strategy for modulating the CXCL12/CXCR4 axis, which is implicated in various inflammatory diseases and cancer. frontiersin.orgdntb.gov.uaacs.org
Research findings highlight this compound's anti-inflammatory effects, particularly in the context of allergic airway disease. Studies in murine models of allergic airway hypereosinophilia have shown that this compound reduces eosinophil recruitment. glpbio.comnih.govselleckchem.com Importantly, this compound has demonstrated inhibitory activity following both local and oral administration in these models, distinguishing it from previous neutraligands like Chalcone 4. glpbio.comnih.govunistra.frresearchgate.net
Furthermore, this compound has shown promise in addressing airway remodeling, a structural change in asthma characterized by the thickening and reduced flexibility of airway walls. newatlas.commedicalupdateonline.com In asthmatic mice, treatment with this compound blocked the CXCL12-triggered migration of pericytes to the airway walls, a process that contributes to this remodeling. newatlas.commedicalupdateonline.commedicalnewstoday.comaston.ac.uk This resulted in a reduction in asthma symptoms and thinner airway walls, closer to those of healthy controls. newatlas.commedicalupdateonline.commedicalnewstoday.comaston.ac.uklabiotech.eu this compound also exhibits high selectivity for CXCL12 over other chemokines involved in asthma, such as CCL17, CCL22, CCL5, and CCL2. selleckchem.combertin-bioreagent.com
In a murine model of lupus, this compound was found to reduce the excessive number of certain B and T lymphocyte subsets and downregulate the overexpression of activation markers on splenic lymphocytes, suggesting a potential to attenuate hyperactive lymphocytes in this autoimmune disease. frontiersin.orgdntb.gov.ua
Significance of this compound as a Research Tool and Potential Therapeutic Agent
This compound represents a significant pharmacological tool for investigating the in vivo physiology of CXCL12 and exploring the potential of chemokine neutralization as a therapeutic strategy in inflammatory and related diseases. glpbio.comnih.govnih.gov Its ability to selectively bind and neutralize CXCL12, rather than blocking its receptors, provides a distinct approach to studying the downstream effects of CXCL12 signaling. guidetopharmacology.orgnih.govunistra.fr
The observed efficacy of this compound in murine models of allergic airway hypereosinophilia and asthma highlights its potential as a therapeutic agent, particularly for conditions where CXCL12-mediated pericyte migration and airway remodeling play a significant role. newatlas.commedicalupdateonline.commedicalnewstoday.comaston.ac.uklabiotech.eu For severe asthmatics who may not respond well to current steroid treatments, targeting the underlying structural changes with an agent like this compound could offer a more permanent and effective solution. newatlas.commedicalupdateonline.comaston.ac.uk
Beyond asthma, the findings in the lupus model suggest broader therapeutic potential for this compound in other inflammatory and autoimmune conditions characterized by dysregulated CXCL12/CXCR4 signaling and lymphocyte hyperactivity. frontiersin.orgdntb.gov.ua The oral bioavailability demonstrated in murine studies also indicates a potentially more convenient route of administration compared to some existing therapies. glpbio.comnih.govunistra.frresearchgate.net
Remaining Challenges and Future Outlook
Despite the promising results, research on this compound is still in its early stages, and several challenges remain before its potential as a therapeutic agent in humans can be fully realized. A key challenge is the need for further preclinical investigations to determine the optimal dosage and timing of this compound administration. medicalupdateonline.commedicalnewstoday.comaston.ac.ukeurekalert.org More extensive dose- and time-response experiments are warranted to fully understand its therapeutic window and maximize efficacy while minimizing potential off-target effects. nih.gov
Further research is also needed to comprehensively assess the impact of this compound treatment on lung function using invasive measures, which were not fully explored in some initial studies. medicalupdateonline.comaston.ac.uknih.gov Understanding the compound's full pharmacological profile and its effects on various physiological parameters is crucial for future development.
The long-term safety and efficacy of this compound in different disease contexts and across various species need to be thoroughly evaluated. While initial studies in mice and rats have shown positive results, translation to human therapy requires rigorous testing in clinical trials. labiotech.eulabiotech.eu Researchers anticipate that it will be several years before this compound, or a variation of it, could potentially be tested in people. medicalupdateonline.commedicalnewstoday.comaston.ac.uklabiotech.eueurekalert.org
Q & A
Q. What is the molecular mechanism of LIT-927 in modulating CXCL12 activity, and how does it differ from receptor-targeted antagonists?
this compound acts as a CXCL12 neutraligand , directly binding to the chemokine CXCL12 to prevent its interaction with receptors CXCR4 and CXCR7 . Unlike antagonists like AMD3100 (which targets CXCR4), this compound blocks CXCL12 signaling upstream by occupying a binding pocket on the chemokine itself, as demonstrated by its Ki value of 267 nM in competitive assays . This mechanism disrupts downstream pathways such as PI3K/Akt, Ras/MAPK, and NF-κB, reducing inflammatory responses and cell migration .
Q. What in vivo models are most widely used to study this compound's anti-inflammatory effects, and what key metrics are measured?
Key models include:
- Allergic airway hypereosinophilia (murine) : Metrics include eosinophil recruitment (BAL fluid analysis), airway wall thickness (histopathology), and cytokine levels (e.g., IL-17A reduction via Western blot) .
- Pulmonary hypertension (rat) : Metrics include mean pulmonary arterial pressure (mPAP), cardiac output (CO), total pulmonary vascular resistance (TPVR), and right ventricular hypertrophy (RV/LV+S ratio) .
- MRL/lpr lupus-prone mice : Focus on immune cell markers (CD86, CD11c) and inflammatory cytokines (IL-17A) .
Q. How does this compound's selectivity for CXCL12 compare to other CXCR-targeting compounds?
this compound exhibits high selectivity for CXCL12, unlike broad-spectrum antagonists like AMD3100 (CXCR4) or Navarixin (CXCR1/2). For example, in pulmonary hypertension models, this compound and AMD3100 both reduced mPAP and TPVR, but this compound uniquely improved collagen fiber area and PCNA+ cell counts, highlighting its dual anti-fibrotic and regenerative effects . Chalcone-4, another CXCL12 inhibitor, showed no significant efficacy in the same model, underscoring this compound's superior pharmacokinetic profile .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound's impact on airway remodeling in allergic asthma models?
- Experimental Design :
Use house dust mite (HDM) or ovalbumin (OVA)-sensitized murine models.
Administer this compound via intranasal route to target local CXCL12 gradients .
Measure outcomes:
- Structural changes : Airway wall thickness via histology (H&E staining) .
- Functional metrics : Invasive lung function tests (e.g., airway resistance) if available .
- Molecular markers : CXCL12/CXCR4 axis activity (qPCR, Western blot) and pericyte migration (Transwell assays) .
Q. What methodological approaches can resolve contradictions in this compound's efficacy across disease models (e.g., asthma vs. colon polyps)?
- Comparative dose-response studies : Test varying concentrations (e.g., 0.1–10 µM) to identify model-specific thresholds. For example, this compound reduced colon polyps by 75% at a specific dose but required higher concentrations for pericyte inhibition in asthma .
- Tissue-specific profiling : Assess CXCL12 expression levels (via RNA-seq or immunohistochemistry) across models. Higher baseline CXCL12 in certain tissues may require adjusted dosing .
- Pathway-focused analysis : Use phosphoproteomics to compare downstream signaling (e.g., ERK1/2, AKT) in responsive vs. non-responsive models .
Q. What are the critical considerations for optimizing this compound's dosage and administration routes in preclinical studies?
- Route-Specific Pharmacokinetics :
- Oral administration : Effective in reducing eosinophilia in airway models but may require higher doses due to bioavailability limitations .
- Intranasal delivery : Achieves localized effects with lower systemic exposure, ideal for airway diseases .
- Dose-Response Curves : Conduct time-course experiments (e.g., single vs. multiple doses) to assess durability. In asthma models, symptom resolution occurred within 1–2 weeks of intranasal treatment .
- Toxicity Screening : Monitor off-target effects (e.g., immune cell depletion) via flow cytometry and serum cytokine panels .
Key Data Highlights
- Asthma Models : this compound reduced airway wall thickness by 40–50% in mice, comparable to healthy controls .
- Pulmonary Hypertension : mPAP decreased from 35 mmHg (control) to 22 mmHg with this compound, alongside a 30% improvement in cardiac output .
- Colon Polyp Prevention : this compound reduced polyp count from 30.3 to 7.5 per mouse in BMPR1A-deficient models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
